molecular formula C16H16F2N2O B2437164 (E)-2-cyano-N-cyclohexyl-3-(2,5-difluorophenyl)prop-2-enamide CAS No. 1181461-74-4

(E)-2-cyano-N-cyclohexyl-3-(2,5-difluorophenyl)prop-2-enamide

Cat. No.: B2437164
CAS No.: 1181461-74-4
M. Wt: 290.314
InChI Key: HIYCROPWUGVROK-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-cyclohexyl-3-(2,5-difluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H16F2N2O and its molecular weight is 290.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

However, to provide value and align with the inquiry's intent, let's consider a broader context by examining similar compounds and their research applications, primarily focusing on organohalide chemistry and related fields. These areas are relevant due to the presence of halogen atoms (in this case, fluorine) in the compound's structure, which often leads to applications in pharmaceuticals, materials science, and environmental remediation.

Organohalide Chemistry and Applications

Organohalides, including those with fluorine, are pivotal in multiple scientific and industrial applications due to their unique reactivity and properties. For example, the review by Haozheng He et al. (2021) discusses the environmental occurrence and remediation of emerging organohalides, highlighting the widespread distribution of new organohalides in the environment and the importance of microbial reductive dehalogenation as a promising remediation method (He et al., 2021).

Enaminoketones and Enaminothiones in Heterocyclic Synthesis

The versatility of enaminoketones and enaminonitriles, often structurally related to the compound , in synthesizing heterocyclic compounds is highlighted by Negri et al. (2004). Their work underlines the role of these compounds as intermediates in producing pyridine, pyrimidine, and pyrrole derivatives, showcasing their importance in synthetic chemistry (Negri et al., 2004).

Polyfluoroalkyl Chemicals in the Environment

Another relevant research area is the environmental impact of polyfluoroalkyl chemicals, as discussed by Liu and Mejia Avendaño (2013). They review microbial degradation of these chemicals, offering insights into potential environmental fate and effects that could be analogous to those of "(E)-2-cyano-N-cyclohexyl-3-(2,5-difluorophenyl)prop-2-enamide" if it shares similar structural or functional properties (Liu & Mejia Avendaño, 2013).

Properties

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-(2,5-difluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O/c17-13-6-7-15(18)11(9-13)8-12(10-19)16(21)20-14-4-2-1-3-5-14/h6-9,14H,1-5H2,(H,20,21)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYCROPWUGVROK-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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